5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic aromatic organic compound It belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrrolo[2,3-d]pyrimidine Core: The core structure is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidinone.
Methylation: The methylation of the 7-position is performed using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and methanol.
Substitution: Amines, alcohols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, including the development of kinase inhibitors for cancer treatment.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is structurally similar to other halogenated pyrrolo[2,3-d]pyrimidines, such as 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and 4-bromo-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. These compounds share similar properties but differ in their halogen substituents, which can affect their reactivity and biological activity. The presence of iodine in this compound enhances its potency and selectivity compared to its chloro- and bromo-substituted counterparts.
Comparison with Similar Compounds
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
4-Bromo-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
4-Fluoro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Properties
IUPAC Name |
5-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMGDQPJNFDJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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